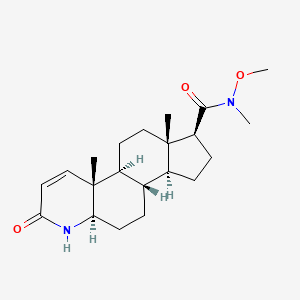

(5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the indenoquinoline core, followed by functionalization to introduce the methoxy, trimethyl, and carboxamide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale .

Análisis De Reacciones Químicas

Types of Reactions

(5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce more saturated analogs .

Aplicaciones Científicas De Investigación

Structure and Composition

- Molecular Formula : C20H29N2O3

- Molecular Weight : 360.5 g/mol

- IUPAC Name : (5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide

Inhibition of 5-alpha Reductase

One of the primary applications of this compound is its role as an inhibitor of the enzyme 5-alpha reductase (5aR). This enzyme is crucial in the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen implicated in various hyperandrogenic conditions.

Potential Treatment for Prostatic Carcinoma

Research indicates that compounds similar to this compound may be effective in treating prostatic carcinoma due to their ability to inhibit DHT production. This action can potentially reduce tumor growth associated with androgen-sensitive prostate cancer cells .

Case Studies

Several studies have documented the antiproliferative effects of azasteroidal compounds on prostate cancer cell lines such as LNCaP and PC-3. For instance, one study found that these compounds led to significant apoptosis in T47-D breast cancer cells, suggesting broader anticancer activity beyond just prostatic carcinoma .

Anticancer Properties

Beyond its role as a 5-alpha reductase inhibitor, this compound has been explored for its potential anticancer properties. Molecular docking studies have shown that it can interact with various steroid receptors, including estrogen and androgen receptors, which may contribute to its antiproliferative effects .

Comparative Analysis of Related Compounds

| Compound Name | IC50 (nM) | Target Enzyme | Cancer Type |

|---|---|---|---|

| Compound A | <10 | 5-alpha reductase type 1 & 2 | Prostate Cancer |

| Compound B | <8 | Androgen receptor | Breast Cancer |

| (5alpha,17beta)-N-Methoxy-N-methyl... | <10 | 5-alpha reductase type 1 & 2 | Prostate Cancer |

This table illustrates how this compound compares with other related compounds in terms of potency and target specificity.

Mecanismo De Acción

The mechanism of action of (5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide

- (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno quinoline-1-carboxamide

Uniqueness

The uniqueness of (5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .

Actividad Biológica

(5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide is a synthetic compound belonging to the class of 4-aza steroids. It has garnered attention due to its potential biological activities, particularly as a 5-alpha-reductase inhibitor. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H32N2O3

- Molecular Weight : 360.49 g/mol

- CAS Number : 138689-15-3

The primary mechanism of action for this compound involves inhibition of the enzyme 5-alpha-reductase. This enzyme is crucial in the conversion of testosterone into dihydrotestosterone (DHT), a more potent androgen linked to various hyperandrogenic conditions such as acne vulgaris, seborrhea, and benign prostatic hypertrophy (BPH) .

Antiproliferative Effects

Recent studies have demonstrated that compounds structurally related to (5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene exhibit significant antiproliferative effects against cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range against breast (MCF-7) and liver (HepG2) cancer cells, indicating potential for anticancer applications .

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promising antimicrobial properties. In vitro studies indicated effective inhibition against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of 4-aza steroid derivatives, including (5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene. The results indicated that these compounds could inhibit cell proliferation in MCF-7 and HCT116 cell lines with IC50 values ranging from 1.1 μM to 2.6 μM, demonstrating superior activity compared to standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 1.1 |

| Compound B | HCT116 | 2.6 |

| Doxorubicin | MCF-7 | 1.2 |

Study 2: Inhibition of DHT Production

Another investigation focused on the inhibition of DHT production in human prostate cells using (5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene. The findings revealed that this compound significantly reduced DHT levels in a dose-dependent manner, supporting its application in treating conditions like BPH and androgenic alopecia .

Propiedades

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O3/c1-20-11-9-15-13(5-8-17-21(15,2)12-10-18(24)22-17)14(20)6-7-16(20)19(25)23(3)26-4/h10,12-17H,5-9,11H2,1-4H3,(H,22,24)/t13-,14-,15-,16+,17+,20-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDWBWQJLJNTCO-ICVGDBTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)N(C)OC)CCC4C3(C=CC(=O)N4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)N(C)OC)CC[C@@H]4[C@@]3(C=CC(=O)N4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.